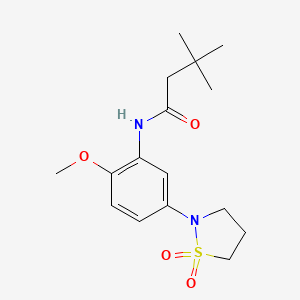

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide is a synthetic small molecule characterized by a 1,1-dioxidoisothiazolidine ring fused to a methoxyphenyl group. The isothiazolidinone dioxide moiety is a notable pharmacophore, often associated with bioactivity in medicinal chemistry due to its electron-withdrawing and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-16(2,3)11-15(19)17-13-10-12(6-7-14(13)22-4)18-8-5-9-23(18,20)21/h6-7,10H,5,8-9,11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGPIDGDSWSWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isothiazolidine ring, introduction of the methoxyphenyl group, and the final coupling with 3,3-dimethylbutanamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

*Calculated based on molecular formula.

Key Observations:

Amide vs. Sulfonamide Linkages: The target compound’s 3,3-dimethylbutanamide group distinguishes it from sulfonamide derivatives (e.g., ). Amides generally exhibit higher metabolic stability than sulfonamides but may have reduced solubility due to increased lipophilicity.

Substituent Effects on Bioactivity :

- The 3-fluoro-4-methoxybenzenesulfonamide group in introduces halogen bonding and steric hindrance, which could influence enzyme inhibition (e.g., carbonic anhydrase or proteases).

- The 2,4-dimethoxy substitution in may enhance π-π stacking interactions with aromatic residues in protein binding pockets.

However, this may reduce aqueous solubility, a common trade-off in drug design.

Hypothetical Pharmacological Comparisons

While biological data for the target compound are unavailable, inferences can be drawn from analogs:

- Antimicrobial Potential: Compounds with isothiazolidinone dioxide rings (e.g., ) are known to disrupt bacterial cell wall synthesis or enzyme function. The target compound’s amide group may mimic β-lactam pharmacophores.

- Enzyme Inhibition : The compound in was co-crystallized with a bacterial peptide deformylase (PDB ID: 3U7K), suggesting that similar amide-containing derivatives could target microbial metalloenzymes.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

- Chemical Name : this compound

- Molecular Formula : C15H22N2O4S

- Molecular Weight : Approximately 350.41 g/mol

The compound features a unique structure that includes a methoxyphenyl group and an isothiazolidine moiety, contributing to its stability and reactivity in biological systems.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) , an enzyme critical for cell cycle progression. By inhibiting CDK2, the compound can potentially halt the proliferation of cancer cells, making it a candidate for anticancer therapy.

Additionally, the presence of the dioxidoisothiazolidin moiety suggests possible redox activity, which may enhance its interaction with various biological targets.

Antitumor Activity

The antitumor potential of this compound has been demonstrated through various assays:

- Cell Lines Tested :

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

In studies involving both two-dimensional (2D) and three-dimensional (3D) cell culture systems, the compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its potency against these cell lines. For instance:

| Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These results indicate that the compound effectively inhibits tumor cell growth across different environments .

Antibacterial Activity

In addition to its antitumor properties, the compound has also been tested for antibacterial activity against common pathogens such as E. coli and S. aureus. Preliminary results suggest moderate antibacterial effects, although further studies are necessary to quantify this activity and explore its mechanism of action against bacterial targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same class:

-

Study on Antitumor Activity :

- A comparative analysis involving multiple compounds demonstrated that derivatives with similar structural features showed varying degrees of cytotoxicity against lung cancer cell lines.

- The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

-

Mechanistic Insights :

- Investigations into the molecular interactions revealed that compounds like this compound could inhibit key signaling pathways involved in cell proliferation and survival.

- Understanding these pathways is crucial for developing targeted therapies aimed at specific types of cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.